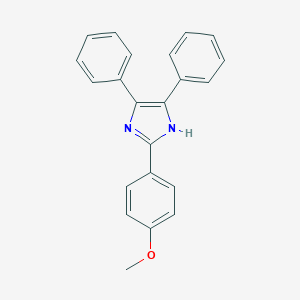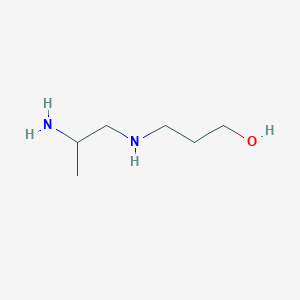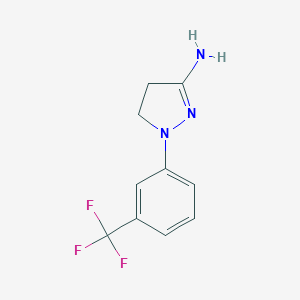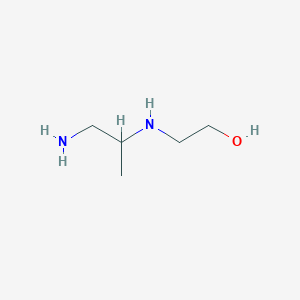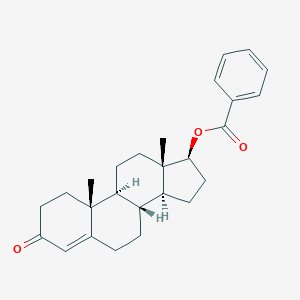
Testosterone benzoate
Overview
Description
Testosterone benzoate, also known as testosterone 17β-benzoate or androst-4-en-17β-ol-3-one 17β-benzoate, is a synthetic, injected anabolic–androgenic steroid (AAS) and an androgen ester . It is a prodrug of testosterone .
Synthesis Analysis
Testosterone is produced via the canonical androgen production pathway and is essential for normal masculinisation and testis function . In the canonical pathway, 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is viewed as a critical enzyme in the production of testosterone .Molecular Structure Analysis
The crystal structures of three short esterified forms of testosterone, including propionate, phenylpropionate, and isocaproate ester, were determined via single-crystal X-ray diffraction . Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase .Chemical Reactions Analysis
Testosterone undergoes an extensive phase I metabolism. The main metabolism includes the 17-oxidation, A-ring reduction and 3-reduction . The combination of these metabolic pathways generates most of the known metabolites .Physical And Chemical Properties Analysis
Testosterone benzoate has a molecular formula of C26H32O3 and a molecular weight of 392.53 g/mol . Its density is 1.2±0.1 g/cm3, boiling point is 522.4±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Drug Testing and Analysis
Testosterone benzoate is used in the analysis of hair samples for detecting drug use. Hair analysis can provide a larger detection window compared to urine samples, which can be easily manipulated by users. The compound, along with its esters, is optimized for LC–MS/MS analysis in camel hair .
Dermatological Research
In dermatology, Testosterone benzoate has been studied for its effects on skin components when applied percutaneously. Research has explored its impact on levels of total acid mucopolysaccharides, which are vital for skin structure and function .
Structural Biochemistry
The structural aspects of Testosterone benzoate are significant in biochemistry research. Understanding its crystal structure via X-ray diffraction helps in studying the intermolecular energy and interactions among short esterified forms of testosterone .
Neuroscience
Lastly, Testosterone benzoate’s impact on the nervous system is an area of interest, exploring how it affects cognitive functions and mood disorders.
Each field presents a unique application of Testosterone benzoate, contributing to a wide range of scientific research areas.
Molecules | Free Full-Text | Innovative Detection of Testosterone… EFFECT OF PERCUTANEOUS APPLICATION OF TESTOSTERONE PROPIONATE AND OF… Structural Aspects and Intermolecular Energy for Some Short… - MDPI
Mechanism of Action
Target of Action
Testosterone benzoate, also known as testosterone 17β-benzoate, is a synthetic, injected anabolic–androgenic steroid (AAS) and an androgen ester . The primary target of testosterone benzoate is the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
Testosterone benzoate acts as a prodrug of testosterone . It is administered via intramuscular injection and is associated with a long-lasting depot effect and extended duration of action . Testosterone benzoate, like testosterone, binds to and activates the androgen receptor, leading to gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
Testosterone benzoate affects the androgen production pathway. Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase . This interaction leads to the activation of various downstream effects, including the growth and development of male sexual organs and secondary sexual characteristics .
Pharmacokinetics
The pharmacokinetics of testosterone benzoate is similar to that of other testosterone esters. It is administered via intramuscular injection, leading to a depot effect and extended duration of action . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .
Result of Action
The activation of the androgen receptor by testosterone benzoate leads to the growth and development of masculine sex organs and secondary sexual characteristics . This includes increased muscle strength, hair growth, and other characteristic male properties .
Action Environment
Environmental factors can influence the action of testosterone benzoate. Endocrine-disrupting compounds (EDCs) can interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These substances can alter the normal balance of the endocrine system, affecting the efficacy and stability of testosterone benzoate .
Safety and Hazards
Future Directions
Further clinical trials are needed to assess the risks and benefits of testosterone therapy in aging men . There are prospects in the drug development pipeline—selective androgen receptor modulators—that act on androgen receptors in a similar manner to testosterone and yet do not appear to be associated with adverse prostate outcomes .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSCADWIWNGKI-IXKNJLPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943135 | |
| Record name | Testosterone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone benzoate | |
CAS RN |
2088-71-3 | |
| Record name | Testosterone, benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2088-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testosterone benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387187KT3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




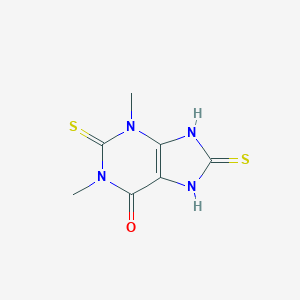

![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

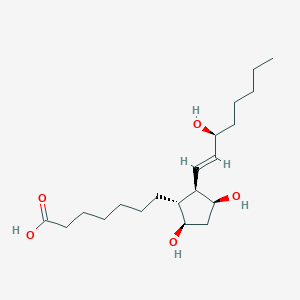

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
